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Calcium sorbate

Thermal stability Food processing Bakery

Calcium sorbate (CAS 7492-55-9) is the definitive sorbate preservative for high-temperature and oxidation-prone applications where potassium or sodium sorbate fail. Decomposing at ~400°C—versus sorbic acid's 132–137°C melt—it survives baking and thermal processing intact. Its exceptional oxidative stability enables long-lasting fungistatic coatings on food packaging. Low water solubility prevents leaching in dry blends (cake mixes, powdered beverages), ensuring surface-localized mold inhibition. Choose calcium sorbate when thermal resilience, oxidation resistance, and non-migratory behavior are non-negotiable.

Molecular Formula C6H8CaO2
Molecular Weight 152.20 g/mol
CAS No. 7492-55-9
Cat. No. B1585277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium sorbate
CAS7492-55-9
Molecular FormulaC6H8CaO2
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O.[Ca]
InChIInChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+;
InChIKeyDNNXNFMUPIEWFD-STWYSWDKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Sorbate (CAS 7492-55-9) Technical Profile and Procurement Considerations for Food and Industrial Preservatives


Calcium sorbate (CAS 7492-55-9, E203) is the calcium salt of sorbic acid, a polyunsaturated fatty acid commonly used as an antimicrobial food preservative and industrial fungistat. It is a white to off-white crystalline powder with a molecular formula of C₁₂H₁₄CaO₄ and a molar mass of approximately 262.32 g/mol . The compound is synthesized via neutralization of sorbic acid with calcium carbonate [1]. As a member of the sorbate class of preservatives, its primary antimicrobial mechanism relies on the undissociated form of sorbic acid, which disrupts microbial dehydrogenase systems, particularly against molds, yeasts, and some bacteria . While functionally similar to other sorbates (potassium, sodium) and the free acid, calcium sorbate possesses specific physicochemical properties—most notably its high thermal stability and resistance to oxidation—that define its niche applications in both food and industrial contexts [1].

Why Generic Substitution of Calcium Sorbate with Potassium Sorbate or Sorbic Acid May Compromise Process and Product Stability


In-class substitution among sorbates is not straightforward due to significant differences in solubility, thermal behavior, and oxidative stability. While potassium sorbate (E202) is often preferred for its high water solubility (58.20% at 20°C), calcium sorbate is only slightly soluble in water [1]. This low solubility is not a universal disadvantage; it becomes a critical benefit in applications where a preservative must not migrate or leach, such as in dry blends or surface coatings for packaging materials [2]. Furthermore, calcium sorbate exhibits markedly different thermal decomposition characteristics compared to sorbic acid and potassium sorbate [3]. Sorbic acid melts and decomposes at relatively low temperatures (132–137°C), whereas calcium sorbate does not melt but thermally decomposes at approximately 400°C, providing a wider processing window for high-temperature manufacturing [3]. Crucially, calcium sorbate is documented as being highly stable to oxidation, a property not shared to the same degree by sodium sorbate (which is so oxidatively unstable it is not industrially produced) or even the more stable potassium salt [4]. These factors make calcium sorbate the preservative of choice for specific niche applications where other sorbates would fail or perform suboptimally.

Quantitative Differentiation of Calcium Sorbate: Comparative Evidence for Scientific and Procurement Decisions


Superior High-Temperature Processing Stability of Calcium Sorbate vs. Potassium Sorbate and Sorbic Acid

Thermal analysis demonstrates that calcium sorbate possesses significantly greater thermal stability than sorbic acid. Under dynamic heating, sorbic acid melts and decomposes, with melting observed in the 132–137 °C range [1]. In contrast, both potassium and calcium sorbates do not melt but decompose at higher temperatures. Crucially, calcium sorbate's thermal stability is further demonstrated by its ability to withstand prolonged heating at 105°C for 90 minutes without any color change, and it decomposes at approximately 400 °C [2]. This indicates a substantial processing window advantage over the free acid form.

Thermal stability Food processing Bakery Preservative

High Oxidation Resistance of Calcium Sorbate Enables Niche Industrial Packaging Applications

Calcium sorbate is specifically identified for its use in the manufacture of fungistatic wrappers due to its high stability to oxidation [1]. This property is a key differentiator from sodium sorbate, which in solid form is unstable and rapidly undergoes oxidation upon exposure to atmospheric oxygen, rendering it unsuitable for industrial-scale production [1]. The oxidative stability of calcium sorbate allows it to be incorporated into coated packaging materials as a long-lasting antimicrobial agent, a function for which the less stable sodium salt is impractical and for which potassium sorbate, despite its general stability, may not be the salt of choice due to patent and formulation specifics.

Oxidative stability Fungistatic wrapper Food packaging Active packaging

Differential Solubility Profile for Controlled-Release and Non-Leaching Formulations vs. Potassium Sorbate

The solubility of calcium sorbate is substantially lower than that of potassium sorbate. While potassium sorbate is very freely soluble in water (58.20% at 20°C) and can be used to create 50% stock solutions, calcium sorbate is only slightly soluble in water and almost insoluble in organic solvents like ethanol [1][2]. This low solubility is not a defect but a specific advantage in dry mixes (e.g., cake, pastry, biscuit blends) and surface treatments where the preservative must remain localized and not migrate with moisture, thereby providing sustained antimicrobial activity at the product surface [3].

Solubility Formulation Controlled release Dry blends

Patented Application in Fungistatic Food Wrappers as a Differentiated Industrial Use

A key piece of industrial differentiation for calcium sorbate is its use in a patented technology for preservative food wrapping material. US Patent US3134687A describes a material coated with calcium sorbate and a binding agent to create a fungistatic wrapper [1]. The patent specifically details the production of a coating liquid using calcium sorbate suspensions or pastes, leveraging its unique properties for this application. While sorbates are broadly used as food additives, this patent highlights a specific, validated industrial use for calcium sorbate that is not as prominently claimed for other sorbate salts in the same context, establishing a clear, intellectual-property-backed niche.

Patent Active packaging Antimicrobial wrapper Industrial application

Distinct Regulatory Status in the European Union: A Critical Procurement Consideration

A pivotal differentiator for procurement is the distinct regulatory status of calcium sorbate (E203) in the European Union. In 2018, the EU officially removed calcium sorbate from its list of approved food additives via Regulation (EU) 2018/98 [1]. This action contrasts with the continued approval of sorbic acid (E200) and potassium sorbate (E202) in the EU. Meanwhile, calcium sorbate retains Generally Recognized as Safe (GRAS) status in the United States (FDA, § 182.3225) and is permitted in other global markets [2]. This creates a binary, region-specific procurement landscape: calcium sorbate is not an option for food applications within the EU, but remains a viable and specified ingredient for export markets or for non-food industrial uses (e.g., fungistatic wrappers) globally.

Regulatory EU food law E203 Compliance

Validated Application Scenarios for Calcium Sorbate (CAS 7492-55-9) Based on Quantitative Evidence


High-Temperature Processed Foods and Bakery Products Requiring Thermal Stability

Calcium sorbate is the preferred sorbate preservative for products that undergo significant thermal processing, such as baked goods (bread, cakes, pastries), where sorbic acid would melt or decompose during baking. Its thermal stability, evidenced by a decomposition temperature around 400°C and stability for 90 minutes at 105°C, ensures the preservative remains active throughout the manufacturing process, effectively inhibiting mold growth from species like *Penicillium* and *Aspergillus* without degradation [1][2]. This makes it suitable for extending shelf life in industrially produced bakery items where process heat is a key challenge [3].

Manufacture of Active and Fungistatic Food Packaging Materials

The high oxidative stability of calcium sorbate makes it the active ingredient of choice for coated fungistatic wrappers and packaging films [1]. As documented in patent literature, calcium sorbate can be incorporated into a coating with a suitable binder to create a preservative food wrapping material [2]. This application leverages its resistance to atmospheric oxidation, a property that distinguishes it from the oxidatively unstable sodium sorbate, providing a long-lasting antimicrobial surface for perishable goods like cheese or processed meats.

Dry Powder Blends and Non-Leaching Formulations for Confectionery and Pastry

Given its very low water solubility compared to potassium sorbate, calcium sorbate is ideally suited for dry mix applications such as cake mixes, pastry flour blends, and powdered beverage bases [1]. In these systems, the preservative remains in a solid, non-leaching form until hydration, preventing migration and ensuring a high concentration of active ingredient remains on the product surface where mold and yeast spoilage typically initiates [2]. This ensures efficacy while minimizing potential off-flavors in the final product [3].

Preservation in Specific Food Matrices with Regulatory Clearance (Non-EU Markets)

For markets outside the European Union, where calcium sorbate retains GRAS or other national approvals, it is a viable preservative for specific foods such as margarine (up to 1000 mg/kg), concentrated pineapple juice, fermented dairy products, and processed meats [1]. Its use in these applications is supported by its established antimicrobial spectrum and safety profile, with an Acceptable Daily Intake (ADI) of 0-25 mg/kg bw (as sorbic acid) set by JECFA [2]. Its presence provides an alternative to potassium sorbate in formulations where the calcium salt's specific solubility or stability profile is beneficial [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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